
N'-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is a synthetic organic compound characterized by the presence of bromine, chlorine, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(2,3-dichlorophenoxy)acetic acid with hydrazine hydrate to form 2-(2,3-dichlorophenoxy)acetohydrazide.
Condensation Reaction: The hydrazide is then reacted with 3-bromobenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the imine group.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted derivatives with new functional groups replacing bromine or chlorine.
Applications De Recherche Scientifique
N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Agricultural Chemistry: The compound is studied for its herbicidal and pesticidal properties, offering potential use in crop protection.
Materials Science: It is explored for its role in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-Bromobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(3-Bromobenzylidene)-2-(2,5-dichlorophenoxy)acetohydrazide
Uniqueness
N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide, researchers can further explore its potential in various scientific fields.
Propriétés
Numéro CAS |
477731-36-5 |
|---|---|
Formule moléculaire |
C15H11BrCl2N2O2 |
Poids moléculaire |
402.1 g/mol |
Nom IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11BrCl2N2O2/c16-11-4-1-3-10(7-11)8-19-20-14(21)9-22-13-6-2-5-12(17)15(13)18/h1-8H,9H2,(H,20,21)/b19-8+ |
Clé InChI |
NJBWLGACHIHEGE-UFWORHAWSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



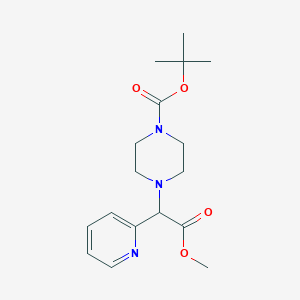
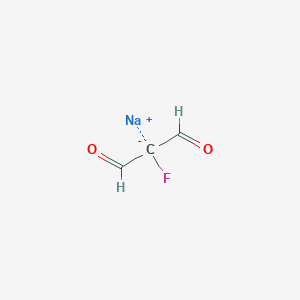
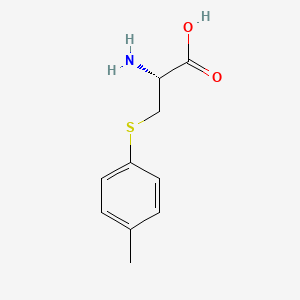
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
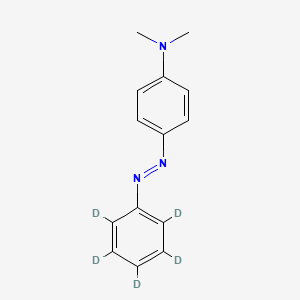
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
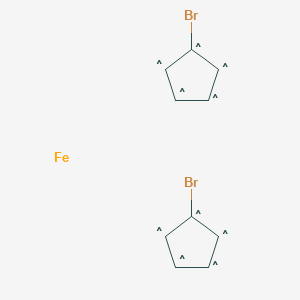
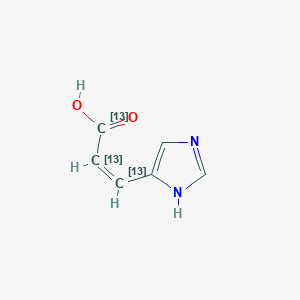
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
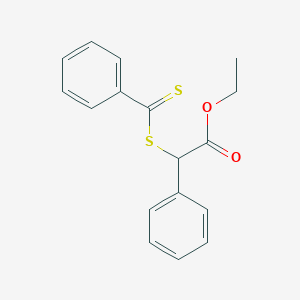

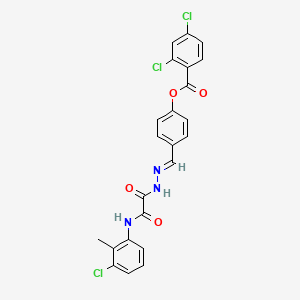
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
